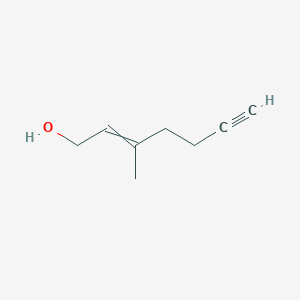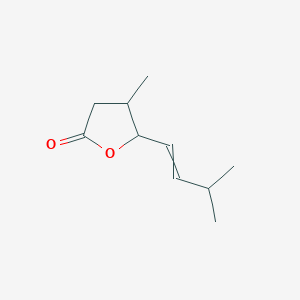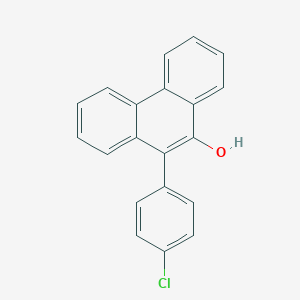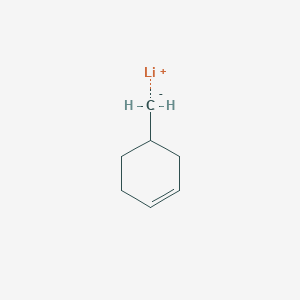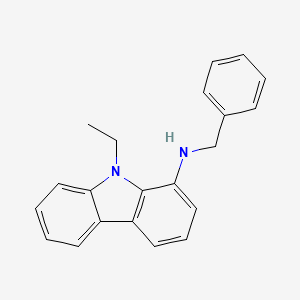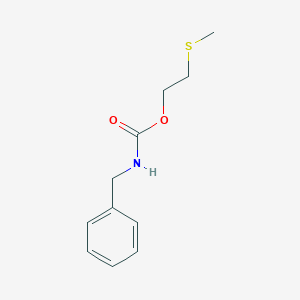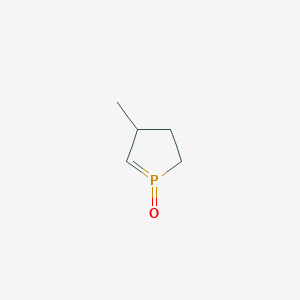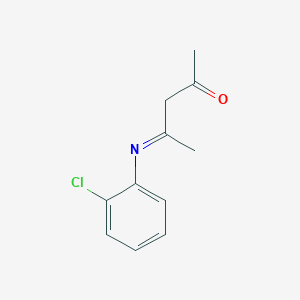
4-(2-Chlorophenyl)iminopentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)iminopentan-2-one is an organic compound with the molecular formula C11H12ClNO It is characterized by the presence of a chlorophenyl group attached to an imine and a pentanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)iminopentan-2-one typically involves the bromination of 2-chlorophenyl cyclopentyl ketone followed by a reaction with methylamine . This method, however, involves the use of toxic bromine and requires high temperatures, which can be challenging in terms of safety and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route to ensure higher yields and safer reaction conditions. This might include the use of alternative reagents or catalysts to replace toxic bromine and reduce the reaction temperature.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chlorophenyl)iminopentan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(2-Chlorophenyl)iminopentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Chlorophenyl)iminopentan-2-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropentan-2-one: A structurally similar compound with a chlorinated pentanone structure.
2-Chlorophenyl cyclopentyl ketone: A precursor in the synthesis of 4-(2-Chlorophenyl)iminopentan-2-one.
Uniqueness
This compound is unique due to the presence of both an imine and a chlorophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propiedades
Número CAS |
108315-80-6 |
|---|---|
Fórmula molecular |
C11H12ClNO |
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)iminopentan-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-8(7-9(2)14)13-11-6-4-3-5-10(11)12/h3-6H,7H2,1-2H3 |
Clave InChI |
RGQHYBBAWAOOSV-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=CC=C1Cl)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
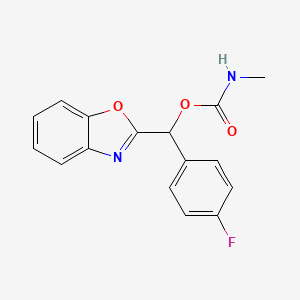
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)
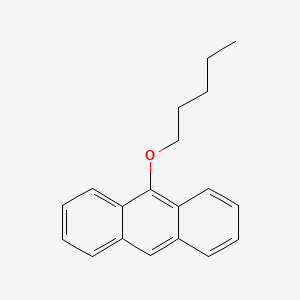
![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)

